Furan-2-yl(4-(methylthio)phenyl)methanone
CAS No.: 73242-06-5
Cat. No.: VC13493525
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73242-06-5 |
|---|---|
| Molecular Formula | C12H10O2S |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | furan-2-yl-(4-methylsulfanylphenyl)methanone |
| Standard InChI | InChI=1S/C12H10O2S/c1-15-10-6-4-9(5-7-10)12(13)11-3-2-8-14-11/h2-8H,1H3 |
| Standard InChI Key | UDZNAQBLAHNASU-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C(=O)C2=CC=CO2 |
| Canonical SMILES | CSC1=CC=C(C=C1)C(=O)C2=CC=CO2 |
Introduction
Furan-2-yl(4-(methylthio)phenyl)methanone is an organic compound characterized by a furan ring and a phenyl group substituted with a methylthio functional group. Its molecular structure and properties make it a subject of interest in medicinal chemistry, particularly for its potential applications in drug design and biological activity studies. Below is a detailed exploration of its chemical properties, synthesis, and potential applications.
Synthesis
The synthesis of furan-2-yl(4-(methylthio)phenyl)methanone typically involves the following steps:
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Starting Materials:
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Furan-2-carboxylic acid or derivatives.
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4-(methylthio)benzaldehyde or related compounds.
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Reaction Pathway:
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A Friedel-Crafts acylation reaction is often employed to introduce the methanone bridge between the furan and phenyl rings.
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Catalysts such as aluminum chloride () are used to facilitate the reaction.
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Purification:
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The crude product is purified through recrystallization or chromatography to obtain high-purity furan-2-yl(4-(methylthio)phenyl)methanone.
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Applications and Biological Relevance
Furan derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in furan-2-yl(4-(methylthio)phenyl)methanone suggests potential applications in:
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Antimicrobial Activity:
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Enzyme Inhibition:
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Drug Design:
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The compound's structural framework could serve as a scaffold for designing novel drugs targeting specific enzymes or receptors.
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Structural Insights
The molecular structure of furan-2-yl(4-(methylthio)phenyl)methanone incorporates features that influence its reactivity and interaction with biological targets:
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Planarity:
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The dihedral angle between the furan and phenyl rings affects conjugation and electronic distribution.
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Hydrophobicity:
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The methylthio group increases lipophilicity, potentially enhancing membrane permeability.
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Hydrogen Bonding:
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The carbonyl oxygen in the methanone bridge can act as a hydrogen bond acceptor in biological systems.
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Comparative Analysis with Related Compounds
Research Directions
Future research on furan-2-yl(4-(methylthio)phenyl)methanone should focus on:
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Pharmacological Screening:
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Evaluating its activity against microbial strains and enzymes.
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Structure-Activity Relationship (SAR):
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Modifying substituents on the phenyl ring to optimize biological activity.
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Toxicological Studies:
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Assessing safety profiles through in vitro and in vivo studies.
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Molecular Docking Studies:
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Investigating binding interactions with target proteins to predict therapeutic potential.
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This comprehensive analysis highlights the importance of furan-2-yl(4-(methylthio)phenyl)methanone as a promising compound for medicinal chemistry research due to its unique structural features and potential biological activities.
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